Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate
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Overview
Description
Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate is an organic compound with the molecular formula C14H14N2O8 It is characterized by the presence of two ester groups, an allyl group, and a dinitrophenyl group attached to a malonate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate typically involves the alkylation of dimethyl malonate with allyl bromide in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the dinitrophenyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like ammonia or primary amines for aminolysis, and alcohols for transesterification.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Corresponding amines.
Substitution: Amides or new esters.
Scientific Research Applications
Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate involves its reactive functional groups. The allyl group can participate in various addition reactions, while the dinitrophenyl group can undergo electrophilic aromatic substitution. The ester groups can be hydrolyzed or transesterified under appropriate conditions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-allylmalonate: Lacks the dinitrophenyl group, making it less reactive in electrophilic aromatic substitution reactions.
Diethyl 2-allyl-2-(2,4-dinitrophenyl)malonate: Similar structure but with ethyl ester groups instead of methyl, which can affect its reactivity and solubility.
Dimethyl 2-(2,4-dinitrophenyl)malonate: Lacks the allyl group, limiting its use in reactions involving allylation.
Uniqueness
Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate is unique due to the combination of its allyl and dinitrophenyl groups, which confer distinct reactivity patterns. This makes it a valuable compound for specific synthetic applications where both electrophilic and nucleophilic reactivity are required.
Properties
IUPAC Name |
dimethyl 2-(2,4-dinitrophenyl)-2-prop-2-enylpropanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O8/c1-4-7-14(12(17)23-2,13(18)24-3)10-6-5-9(15(19)20)8-11(10)16(21)22/h4-6,8H,1,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKMMTLIXRIJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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